![molecular formula C15H32N2O4 B1339962 Boc-DODA CAS No. 275823-77-3](/img/structure/B1339962.png)
Boc-DODA
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Overview
Description
Boc-DODA is a peg derivative containing a Boc-protected amino group at one end and an amine at the other end . The Boc group can be deprotected to form a free amine under specific circumstances . It has a chemical formula of C15H32N2O4 .
Synthesis Analysis
The use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . Peptide thioesters can be directly and conveniently synthesized by Boc chemistry using a combination of mild acid deprotection (trifluoroacetic acid/trimethylsilyl bromide) and Merrifield resin .Molecular Structure Analysis
Boc-DODA has a molecular weight of 304.43 g/mol . Its molecular formula is C15H32N2O4 . The InChIKey of Boc-DODA is KBKPMBHJVGMJKX-UHFFFAOYSA-N .Chemical Reactions Analysis
Boc-DODA is involved in the Boc protection of amines, which is a common reaction in pharmaceutical research and development . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Physical And Chemical Properties Analysis
Boc-DODA has a molecular weight of 304.43 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . It has a Rotatable Bond Count of 14 . Its Topological Polar Surface Area is 82.8 Ų .Relevant Papers Several papers have been retrieved that discuss Boc-DODA or related topics. For example, one paper discusses the evolution of l-DOPA 4,5-dioxygenase activity, which is encoded by the gene DODA . Another paper discusses the efficient, continuous N-Boc deprotection of amines using solid acid catalysts . Further analysis of these papers could provide more insights into the properties and applications of Boc-DODA.
Scientific Research Applications
1. N-Boc Deprotection in Deep Eutectic Solvents Boc-DODA is utilized in the deprotection of N-Boc derivatives using deep eutectic solvents (DES) as a reaction medium and catalyst. This method is efficient and sustainable, providing excellent yields across a variety of N-Boc derivatives .
Chemoselective BOC Protection
It offers a green and eco-friendly route for BOC protection of aliphatic and aromatic amines, amino acids, and amino alcohols in a catalyst and solvent-free media under mild conditions .
Enhancement of Photocatalytic Performance
Boc-DODA is involved in the synthesis of Co3O4 nanoparticles (NPs)-decorated BOC heterostructures, which are used to enhance photocatalytic performance. The microstructural, morphological, and compositional characterization indicates that these microspheres are composed of thin nanosheets with a 3D hierarchical morphology .
Mechanism of Action
Target of Action
Boc-DODA is a linker containing a Boc-protected amino group and a terminal amine . The primary targets of Boc-DODA are the amino groups in various biochemical reactions . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Mode of Action
The mode of action of Boc-DODA involves the interaction of the compound with its targets, primarily amino groups. The Boc group in Boc-DODA is stable towards most nucleophiles and bases . The Boc group can be deprotected under mild acidic conditions to form the free amine . The terminal amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .
Biochemical Pathways
The biochemical pathways affected by Boc-DODA are primarily those involving amino groups. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
Pharmacokinetics
Boc sciences’ clinical pharmacokinetics laboratory specializes in in vivo pk studies for drug candidates . They conduct clinical PK studies to demonstrate the drug ADME processes in the body over time through the analysis of biological samples and pharmacokinetic/pharmacodynamic (PK/PD) modeling data .
Result of Action
The result of Boc-DODA’s action is the formation of Boc-protected amines and amino acids . The Boc group can be deprotected under mild acidic conditions to form the free amine . The terminal amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .
Action Environment
For instance, the Boc group in Boc-DODA can be deprotected under mild acidic conditions . Therefore, the pH of the environment could potentially influence the action of Boc-DODA.
properties
IUPAC Name |
tert-butyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2O4/c1-15(2,3)21-14(18)17-9-7-13-20-11-5-4-10-19-12-6-8-16/h4-13,16H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKPMBHJVGMJKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCCCOCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559547 |
Source
|
Record name | tert-Butyl {3-[4-(3-aminopropoxy)butoxy]propyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-DODA | |
CAS RN |
275823-77-3 |
Source
|
Record name | tert-Butyl {3-[4-(3-aminopropoxy)butoxy]propyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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